molecular formula C19H20BrNO3 B3854070 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromophenyl)-4-piperidinol

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromophenyl)-4-piperidinol

Cat. No. B3854070
M. Wt: 390.3 g/mol
InChI Key: HSSMGJBJEZXUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromophenyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'BDP' and belongs to the class of piperidinols. BDP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of BDP is not fully understood. However, it has been suggested that BDP acts on the central nervous system by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. BDP has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
BDP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. BDP has also been found to have a positive effect on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of BDP is its potential therapeutic applications. BDP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of BDP is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on BDP. One area of research could focus on the development of more efficient synthesis methods for BDP. Another area of research could focus on the potential use of BDP in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to explore the potential use of BDP in the treatment of other diseases such as cancer and depression.

Scientific Research Applications

BDP has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-depressant properties. BDP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-bromophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c20-16-4-2-15(3-5-16)19(22)7-9-21(10-8-19)12-14-1-6-17-18(11-14)24-13-23-17/h1-6,11,22H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSMGJBJEZXUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-bromophenyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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